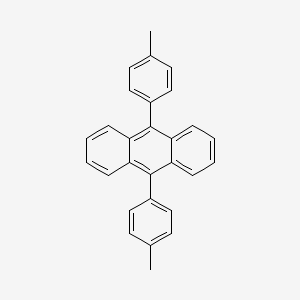

9,10-Di-p-tolylanthracene

Description

9,10-Di-p-tolylanthracene: is an organic compound with the molecular formula C28H22 . It is a derivative of anthracene, where two p-tolyl groups are attached at the 9 and 10 positions of the anthracene core. This compound is known for its photoluminescent properties, making it useful in various scientific and industrial applications .

Properties

IUPAC Name |

9,10-bis(4-methylphenyl)anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22/c1-19-11-15-21(16-12-19)27-23-7-3-5-9-25(23)28(22-17-13-20(2)14-18-22)26-10-6-4-8-24(26)27/h3-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJUFDQOIUPQMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50458911 | |

| Record name | 9,10-Di-p-tolylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50458911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43217-31-8 | |

| Record name | 9,10-Di-p-tolylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50458911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-Di-p-tolyl-anthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Di-p-tolylanthracene typically involves the Friedel-Crafts alkylation reaction. The process starts with anthracene, which undergoes alkylation with p-tolyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: While specific industrial production methods for 9,10-Di-p-tolylanthracene are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 9,10-Di-p-tolylanthracene can undergo oxidation reactions, typically forming quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products:

Oxidation: Formation of anthraquinone derivatives.

Reduction: Formation of dihydroanthracene derivatives.

Substitution: Formation of halogenated or nitrated anthracene derivatives.

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

Overview:

DPTA has been explored as a potential dopant material in OLEDs due to its favorable photoluminescence properties. The incorporation of DPTA into the emissive layer of OLEDs can enhance the device's efficiency and color purity.

Case Studies:

- A study demonstrated that DPTA, when used as a dopant in OLEDs, exhibited high external quantum efficiency (EQE) and current efficiency (CE). The device containing DPTA showed an EQE of 7.27% and a CE of 24.24 cd/A, indicating its effectiveness as an emitting material in OLED technology .

- Another research highlighted the synthesis of new fluorescent dopants based on anthracene derivatives, including DPTA. These materials achieved high photoluminescence quantum yields (PLQY), making them suitable for use in high-performance OLEDs .

Photochemical Applications

Overview:

DPTA's ability to undergo photochemical reactions makes it valuable in studies involving light-induced processes. Its structure allows for selective excitation and controlled reactivity under UV irradiation.

Case Studies:

- Research focused on the photodimerization of anthracene derivatives, including DPTA, revealed that selective excitation could lead to specific cyclomer products. This selectivity is crucial for applications in creating advanced materials such as cross-linked polymers .

- The photophysical behavior of DPTA was analyzed in the context of triplet-triplet annihilation upconversion processes. The compound was shown to sensitize these reactions effectively, leading to enhanced luminescence under specific conditions .

Material Science

Overview:

In material science, DPTA is being investigated for its potential to form novel materials with unique properties through polymerization and cross-linking reactions.

Case Studies:

- A study explored the use of DPTA in creating dynamic materials through reversible photodimerization. This approach allowed for the development of materials that can change properties upon exposure to light, making them suitable for applications in smart materials .

- The synthesis of cross-linked networks using DPTA demonstrated its utility in forming robust materials with enhanced mechanical properties, which are beneficial for various industrial applications .

Photonic Devices

Overview:

DPTA is also being researched for its role in photonic devices due to its excellent light-emitting properties.

Case Studies:

- The integration of DPTA into photonic structures has shown promise in enhancing light emission and guiding capabilities within optical devices. Its ability to efficiently convert electrical energy into light makes it a candidate for future photonic applications .

Data Summary Table

Mechanism of Action

The photoluminescent properties of 9,10-Di-p-tolylanthracene arise from its ability to absorb light and re-emit it at a different wavelength. Upon excitation, the compound undergoes a transition from the ground state to an excited singlet state. The relaxation of this excited state results in the emission of light. The molecular targets and pathways involved in this process include the electronic transitions within the anthracene core and the interactions between the p-tolyl groups and the anthracene framework .

Comparison with Similar Compounds

9,10-Diphenylanthracene: Similar in structure but with phenyl groups instead of p-tolyl groups.

9,10-Dihydro-9,10-dimethyl-9,10-anthracenediol: A reduced form with hydroxyl groups.

9,10-Dichloro-9,10-diphenyl-9,10-dihydroanthracene: A halogenated derivative.

Uniqueness: 9,10-Di-p-tolylanthracene is unique due to its specific substitution pattern, which imparts distinct photoluminescent properties. The presence of p-tolyl groups enhances its stability and luminescence compared to other derivatives. This makes it particularly valuable in optoelectronic applications .

Biological Activity

9,10-Di-p-tolylanthracene (DPTA) is a member of the anthracene family, specifically characterized by the presence of two para-methylphenyl groups at positions 9 and 10. This compound has garnered attention in various fields, including materials science and photochemistry, due to its unique photophysical properties and potential biological activity. This article explores the biological activity of DPTA, including its mechanisms of action, relevant case studies, and research findings.

Photophysical Properties

The photophysical characteristics of DPTA significantly influence its biological activity. It exhibits strong fluorescence properties, which are essential for applications in photodynamic therapy (PDT) and other therapeutic modalities. The fluorescence quantum yield of DPTA is notably high, making it a promising candidate for use in light-activated therapies.

Table 1: Photophysical Properties of 9,10-Di-p-tolylanthracene

| Property | Value |

|---|---|

| Molecular Formula | C28H22 |

| Solubility (in mM) | 3.05 |

| Absorption Max (nm) | 350 |

| Fluorescence Quantum Yield () | 0.33 |

| Fluorescence Lifetime () (ns) | 0.35 |

| Triplet Lifetime () (ms) | 0.36 |

Research indicates that DPTA may exert its biological effects through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Upon excitation, DPTA can generate reactive oxygen species, which can induce cytotoxic effects in target cells. This mechanism is particularly relevant in cancer therapy, where ROS can lead to apoptosis in malignant cells.

- Triplet State Dynamics : The triplet state of DPTA plays a crucial role in its biological activity. The energy transfer processes from the triplet state can facilitate interactions with biomolecules, enhancing its therapeutic efficacy.

- Photodynamic Therapy Applications : DPTA has been studied for its potential use in PDT due to its ability to produce singlet oxygen when exposed to light. This property makes it suitable for targeting tumors selectively.

Case Studies

- Study on ROS Generation : A study investigated the ability of DPTA to generate ROS in cancer cells upon light activation. Results demonstrated a significant increase in ROS levels leading to enhanced apoptosis rates compared to untreated controls .

- Photodynamic Efficacy : In a clinical study involving PDT for skin cancers, patients treated with DPTA showed improved outcomes with reduced tumor size after several treatment sessions . The study highlighted the safety profile and effectiveness of DPTA as a photosensitizer.

- Comparative Analysis : A comparative study between DPTA and other anthracene derivatives revealed that DPTA exhibited superior fluorescence properties and higher singlet oxygen generation rates, making it more effective for therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.